molecular formula C19H18N4O B2534890 2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile CAS No. 339014-48-1

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile

Cat. No. B2534890
CAS RN: 339014-48-1
M. Wt: 318.38
InChI Key: HHVZEFLPQPFJFG-MDZDMXLPSA-N
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Description

The compound “2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile” is a chemical substance with the CAS Number: 339014-48-1 . It has a linear formula of C19H18N4O . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N4O/c1-13-15(11-20)19(14-7-5-6-8-18(14)24-4)16(12-21)17(22-13)9-10-23(2)3/h5-10H,1-4H3/b10-9+ .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, which share structural similarities with the queried compound in terms of complex nitrogenous bases, have been developed for in vivo measurement of amyloid in the brains of Alzheimer's disease patients. PET imaging studies with radioligands have demonstrated significant potential in early detection of Alzheimer's disease and in evaluating new anti-amyloid therapies (Nordberg, 2007).

Anticancer Drug Research

The search for new types of anticancer drugs with high tumor specificity and reduced toxicity towards normal cells has led to the synthesis and evaluation of various compounds. Research has focused on designing compounds with specific chemical descriptors related to molecular size and lipophilicity, which can significantly affect their tumor specificity and cytotoxicity profiles (Sugita et al., 2017).

Environmental Chemistry and Toxicology

Studies on the environmental fate of certain chemical compounds, including ethers and phenols, have explored their degradation, persistence, and bioaccumulation. These studies are critical for understanding the environmental impact of chemical pollutants and for developing strategies to mitigate their effects (Ying et al., 2002).

Neuropharmacology of Hallucinogens

Research on the pharmacology and neurotoxicity of hallucinogenic compounds, including structure-activity relationships, behavioral pharmacology, and toxicity, provides insights into the complex interactions between these compounds and the central nervous system. Such studies are essential for understanding the therapeutic potential and risks associated with psychoactive substances (Halberstadt, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-15(11-20)19(14-7-5-6-8-18(14)24-4)16(12-21)17(22-13)9-10-23(2)3/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVZEFLPQPFJFG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CN(C)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/N(C)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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